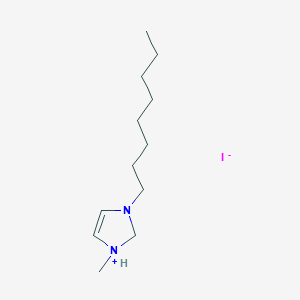![molecular formula C22H20ClN5OS B12578279 N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylpyrazolyl group, and a phthalazinylsulfanyl moiety
准备方法
合成路线和反应条件
N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}乙酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
氯取代苯基中间体的形成: 以3-氯-2-甲基苯酚为起始原料,通过卤化反应将酚基转化为合适的离去基团,例如卤素。
吡唑基的引入: 然后使中间体在促进亲核取代的条件下与3,5-二甲基-1H-吡唑反应。
酞嗪基硫代部分的形成: 将所得化合物与4-氯-1-酞嗪基硫代氯反应以引入酞嗪基硫代基团。
最终的乙酰胺形成: 最后一步是使中间体与乙酸酐或乙酰氯酰化以形成乙酰胺。
工业生产方法
在工业环境中,该化合物的生产将涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和压力条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 苯环上的氯基可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱存在下,胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成相应的醇或胺。
取代: 形成取代的苯基衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建单元。其独特的结构使其能够进行各种功能化反应,在有机合成中具有重要价值。
生物学
在生物学研究中,该化合物可能会因其潜在的生物活性而被研究,例如抗菌、抗炎或抗癌活性。它与生物大分子之间的相互作用可以深入了解其作用机制。
医药
在药物化学中,N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}乙酰胺可能被研究为潜在的药物候选者。其结构特征可以优化以增强其药理性质。
工业
在工业领域,该化合物可能因其独特的化学性质而用于开发新材料,例如聚合物或涂料。
作用机制
N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的效应通过调节细胞过程(如信号转导、基因表达或代谢活性)的途径介导。
相似化合物的比较
类似化合物
- N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}丙酰胺
- N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}丁酰胺
独特性
与类似化合物相比,N-(3-氯-2-甲基苯基)-2-{[4-(3,5-二甲基-1H-吡唑-1-基)-1-酞嗪基]硫代}乙酰胺可能由于其官能团的特定排列而表现出独特的性质。
属性
分子式 |
C22H20ClN5OS |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-11-14(2)28(27-13)21-16-7-4-5-8-17(16)22(26-25-21)30-12-20(29)24-19-10-6-9-18(23)15(19)3/h4-11H,12H2,1-3H3,(H,24,29) |
InChI 键 |
GDWLIMSRHYPMFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
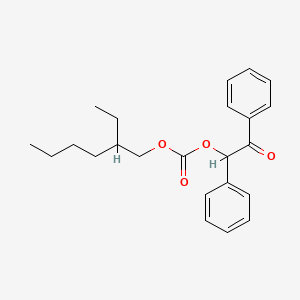


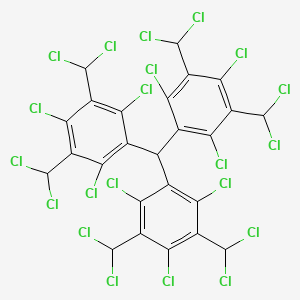
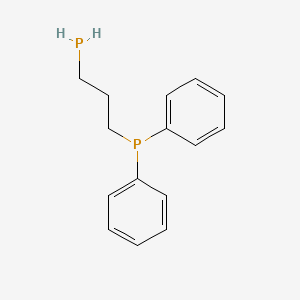
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
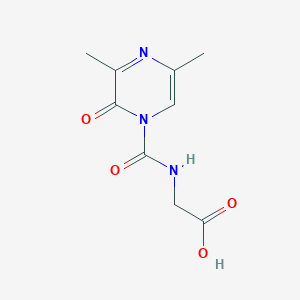
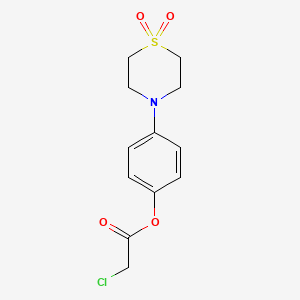
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
